molecular formula C15H22O B7866689 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol

Cat. No.: B7866689
M. Wt: 218.33 g/mol
InChI Key: LISKQQBLCGWCQV-UHFFFAOYSA-N
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Description

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol (CAS: Not explicitly provided in evidence, referred to as 1a in ) is a tertiary alcohol featuring a cyclopropyl group and a bulky 4-(tert-butyl)phenyl substituent. Its synthesis involves nucleophilic substitution or coupling reactions, yielding a yellow oil with a moderate isolated yield of 41% . The compound’s structure is confirmed via $ ^1H $ NMR and $ ^{13}C $ NMR, which reveal distinct chemical environments for the cyclopropyl protons (δ ~0.5–1.5 ppm) and the tert-butyl group (δ ~1.3 ppm, singlet) . This compound is of interest in medicinal chemistry and materials science due to its steric and electronic properties, which influence reactivity and binding interactions.

Properties

IUPAC Name

1-(4-tert-butylphenyl)-1-cyclopropylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O/c1-14(2,3)11-5-7-12(8-6-11)15(4,16)13-9-10-13/h5-8,13,16H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISKQQBLCGWCQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol typically involves the reaction of 4-tert-butylbenzaldehyde with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction is carried out under anhydrous conditions to prevent the decomposition of the Grignard reagent. The general reaction scheme is as follows:

4-tert-Butylbenzaldehyde+Cyclopropylmagnesium bromideThis compound\text{4-tert-Butylbenzaldehyde} + \text{Cyclopropylmagnesium bromide} \rightarrow \text{this compound} 4-tert-Butylbenzaldehyde+Cyclopropylmagnesium bromide→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products Formed:

    Oxidation: 1-(4-(tert-Butyl)phenyl)-1-cyclopropylketone

    Reduction: 1-(4-(tert-Butyl)phenyl)cyclopropane

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of cyclopropyl-containing compounds on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group may also interact with hydrophobic regions of proteins, affecting their conformation and function.

Comparison with Similar Compounds

The following analysis compares 1a with structurally analogous compounds, focusing on synthesis, physicochemical properties, and substituent effects. Data are compiled from –7.

Key Observations :

  • Substituent Effects on Yield : The tert-butyl group in 1a reduces yield (41%) compared to methoxy-substituted analogues (1b–1e , 73–76%), likely due to steric hindrance during synthesis .
  • Electronic Effects : Methoxy groups in 1b–1e enhance yields via electron-donating resonance effects, facilitating nucleophilic attack .
  • Physical State : Most analogues are yellow oils, suggesting low crystallinity due to bulky substituents. In contrast, a related compound () with a piperidinyl group is a solid (mp 70–73°C), highlighting the impact of hydrogen-bonding groups on phase behavior .

Key Observations :

  • Safety Data : While 1a lacks explicit hazard data, structurally similar compounds (e.g., ) are classified as eye irritants (GHS Category 2A), suggesting caution in handling .
Functional Group Comparisons
  • Cyclopropyl Group : Present in all analogues, contributing to conformational rigidity and steric bulk. This group enhances metabolic stability in drug design but complicates synthesis due to strain .
  • Aromatic Substituents :
    • tert-Butyl (1a) : Electron-donating but sterically demanding, reducing reactivity in electrophilic substitutions .
    • Methoxy (1b–1e) : Electron-donating, improves yields and directs regioselectivity in aromatic reactions .
    • Bromo () : Electron-withdrawing, increases susceptibility to nucleophilic substitution .

Biological Activity

1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article delves into the compound's biological activity, synthesis methods, interactions with biological targets, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound has a molecular formula of C13_{13}H18_{18}O and a molecular weight of approximately 194.28 g/mol. Its structure features a cyclopropyl group attached to a phenyl ring, which is further substituted with a tert-butyl group. This configuration imparts distinctive chemical properties that influence its reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound typically involves several steps, including:

  • Formation of the cyclopropyl moiety through cyclopropanation reactions.
  • Substitution reactions to introduce the tert-butyl group on the phenolic structure.
  • Purification processes to ensure high yield and purity for biological testing.

These methods have been optimized for efficiency, resulting in products suitable for further study or application.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, making it a candidate for further research in treating inflammatory diseases.
  • Analgesic Effects : The compound has shown potential in alleviating pain through interactions with specific receptors and enzymes related to pain signaling pathways.

Interaction Studies

Interaction studies have revealed that this compound may inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could significantly influence pharmacokinetics and toxicity profiles, highlighting the need for further exploration in drug development contexts.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific combination of structural features that potentially enhance its biological activity compared to other compounds. Below is a comparison table of structurally similar compounds:

Compound NameCAS NumberSimilarity Index
1-Cyclopropyl-1-phenylethanol5558-04-30.88
2,4-Di-tert-butylphenol96-76-40.85
(1R,2R)-1,2-Diphenylethane-1,2-diol52340-78-00.85
1,2,3,4-Tetrahydronaphthalen-1-ol529-33-90.85

The structural differences among these compounds may lead to variations in their biological activities, emphasizing the importance of structure-activity relationships in drug design.

Case Studies and Research Findings

Several studies have explored the biological effects of similar compounds that share structural characteristics with this compound:

  • A study on derivatives of 4-tert-butylcyclohexanone indicated antibacterial activity against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus .
  • Another investigation into 2-[2-(4-tert-butylphenyl)ethyl]-N-[4-fluorophenyl]-1,2,3,4-tetrahydroisoquinoline demonstrated significant inhibition of monoacylglycerol acyltransferase (MGAT2), showcasing potential therapeutic applications in metabolic disorders .

These findings support the hypothesis that compounds with similar structural motifs may exhibit diverse biological activities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-(tert-Butyl)phenyl)-1-cyclopropylethanol, and what methodological considerations are critical for reproducibility?

  • Answer : The compound can be synthesized via Grignard reactions or catalytic hydrogenation of ketone precursors. For example, cyclopropane ring formation may involve [2+1] cycloaddition using Simmons-Smith reagents (e.g., Zn-Cu/CH₂I₂) under anhydrous conditions. Key considerations include:

  • Temperature control : Cyclopropanation is exothermic; maintain 0–5°C to avoid side reactions.
  • Solvent selection : Use THF or ethers for Grignard reactions to stabilize intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity (>95%) .

Q. How should researchers characterize the structural and purity profile of this compound?

  • Answer : Employ a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm cyclopropane ring protons (δ 0.5–1.5 ppm) and tert-butyl group (δ 1.3 ppm, singlet).
  • HPLC-MS : Reverse-phase C18 column (ACN/water mobile phase) to assess purity and detect trace impurities.
  • X-ray crystallography : For absolute stereochemical confirmation, particularly if chiral centers are present .

Q. What factors influence the compound’s stability and solubility in experimental settings?

  • Answer :

  • Solubility : Low water solubility (logP ~3.5); use DMSO or ethanol for biological assays.
  • Stability : Degrades under strong acidic/basic conditions; store at –20°C in inert atmospheres.
  • pH sensitivity : Avoid buffers outside pH 6–8 to prevent esterification or cyclopropane ring opening .

Advanced Research Questions

Q. What strategies are effective for enantioselective synthesis of this compound, and how can chiral purity be validated?

  • Answer :

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with palladium catalysts for enantioselective cyclopropanation.
  • Biocatalysis : Lipases or ketoreductases (e.g., Lactobacillus brevis) can resolve racemic mixtures via kinetic resolution.
  • Validation : Polarimetry and chiral HPLC (Chiralpak AD-H column) with UV detection at 254 nm .

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity while minimizing toxicity?

  • Answer :

  • Substituent modulation : Introduce electron-withdrawing groups (e.g., -F) on the phenyl ring to enhance metabolic stability.
  • In vitro assays : Test cytotoxicity (MTT assay) and target binding (SPR or ITC) across modified derivatives.
  • Computational modeling : Docking studies (AutoDock Vina) to predict interactions with biological targets (e.g., enzymes or receptors) .

Q. How should researchers address contradictions in reported biological activity data for this compound?

  • Answer :

  • Reproducibility checks : Validate assay conditions (e.g., cell line viability, serum concentration) across independent labs.
  • Data normalization : Use internal controls (e.g., IC50 ratios) to account for batch-to-batch variability.
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-Methylphenyl)ethanol derivatives) to identify conserved activity trends .

Methodological Notes

  • Experimental Design : Include negative controls (e.g., solvent-only groups) and triplicate measurements for statistical rigor.
  • Data Conflict Resolution : Use orthogonal assays (e.g., Western blot alongside ELISA) to confirm target engagement .
  • Environmental Impact Mitigation : Replace traditional solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) in synthesis .

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